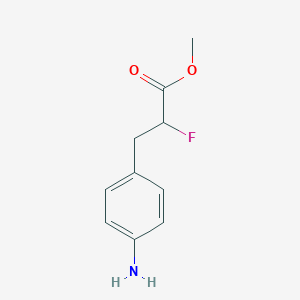

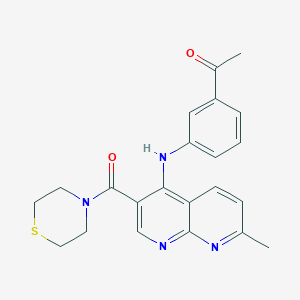

![molecular formula C17H16N2O2S2 B2407211 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1448076-48-9](/img/structure/B2407211.png)

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Synthesis and Drug Discovery Building Blocks

Efficient Synthesis Pathways

Research on benzo[d]thiazole derivatives highlights their significance in medicinal chemistry due to their various bioactivities. An elegant pathway for synthesizing methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates as building blocks for drug discovery was described, showcasing the versatility of these compounds in synthesizing a wide array of chemical entities for potential therapeutic use (Durcik et al., 2020).

Anticancer Potential

Evaluation Against Cancer Cell Lines

A study focused on the design, synthesis, and evaluation of substituted benzamides, including benzo[d]thiazole derivatives, against various cancer cell lines, demonstrating moderate to excellent anticancer activities. This research underscores the potential of benzo[d]thiazole derivatives as anticancer agents, providing a foundation for further exploration of related compounds (Ravinaik et al., 2021).

Antitumor and Antiallergy Agents

Potent Antitumor Agents

Another study highlighted the synthesis of N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles, investigating their biological properties and the role of metabolic oxidation in their mode of action against cancer. These findings further the understanding of how benzothiazole derivatives can be utilized in cancer therapy, potentially including N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide (Kashiyama et al., 1999).

Antiallergy Activity

The antiallergy activity of N-(4-substituted-thiazolyl)oxamic acid derivatives was investigated, demonstrating significant potency compared to conventional treatments. This study provides a precedent for the therapeutic application of thiazole derivatives in allergy treatment, suggesting potential research directions for similar compounds (Hargrave et al., 1983).

Future Directions

Thiazoles, including benzothiazole derivatives like MTEB, have been the subject of extensive research due to their diverse biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds and developing more potent biologically active benzothiazole-based drugs .

Mechanism of Action

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal , anti-inflammatory , antiviral , antimalarial , and anti-HIV activities . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .

Biochemical Pathways

Thiazole analogs can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They are also involved in the development of pain therapy drugs , act as fibrinogenic receptor antagonists with antithrombotic activity , and as new bacterial DNA gyrase B inhibitors .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-22-13-5-2-11(3-6-13)15(20)9-18-17(21)12-4-7-14-16(8-12)23-10-19-14/h2-8,10,15,20H,9H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSGLTHVQRUABG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide](/img/structure/B2407128.png)

![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2407131.png)

![3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2407136.png)

![1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2407141.png)

![[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2407142.png)

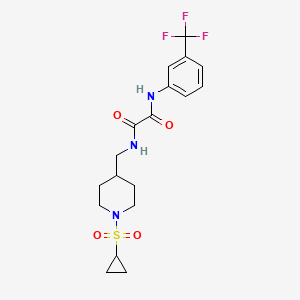

![8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2407143.png)

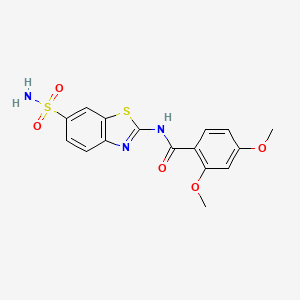

![10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B2407146.png)

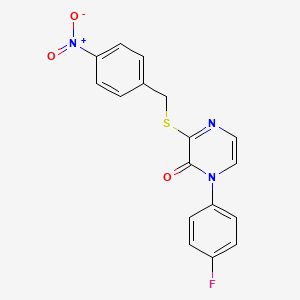

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)